tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate

Suzuki-Miyaura Coupling Palladium Catalysis Aryl Halide Reactivity

tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 1187386-02-2) is a synthetic small molecule belonging to the piperazine derivative class, typically supplied at 95-98% purity. Its structure uniquely integrates three key functionalities: a Boc-protected piperazine, a pyridine core, and a reactive bromine atom, making it a versatile intermediate for constructing complex molecules.

Molecular Formula C15H22BrN3O2
Molecular Weight 356.26 g/mol
CAS No. 1187386-02-2
Cat. No. B1372376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate
CAS1187386-02-2
Molecular FormulaC15H22BrN3O2
Molecular Weight356.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Br
InChIInChI=1S/C15H22BrN3O2/c1-11-9-12(16)13(17-10-11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3
InChIKeyRTNRNZIQONRTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 1187386-02-2) as a Bifunctional Scaffold


tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 1187386-02-2) is a synthetic small molecule belonging to the piperazine derivative class, typically supplied at 95-98% purity . Its structure uniquely integrates three key functionalities: a Boc-protected piperazine, a pyridine core, and a reactive bromine atom, making it a versatile intermediate for constructing complex molecules . The compound serves as a bifurcated scaffold where the Boc group and the aryl bromide handle enable sequential, selective functionalization, a critical requirement in medicinal chemistry for late-stage diversification and structure-activity relationship (SAR) studies [1].

Substitution Risks for CAS 1187386-02-2: Why In-Class Analogs Compromise Synthetic Efficiency


Simple substitution of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate with close analogs introduces significant synthetic liabilities. Replacing the Boc group with a Cbz or Fmoc protecting group alters orthogonal deprotection strategies, potentially causing premature cleavage or requiring harsh conditions incompatible with acid-sensitive substrates [1]. More critically, replacing the 3-bromo substituent with a 3-chloro analog drastically reduces reactivity in key palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are essential for constructing biaryl linkages in drug-like molecules. The bromine atom offers a superior balance of oxidative addition kinetics and stability compared to chlorine and iodine, making it the preferred handle for iterative synthesis . The specific combination of these orthogonal reactive sites in a single, protected scaffold is not replicated by any single commercially available analog, making substitution a source of failed syntheses or reduced yields .

Head-to-Head Evidence for tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 1187386-02-2)


Superior Reactivity in Cross-Coupling: 3-Bromo vs. 3-Chloro Pyridine Analog

The compound contains a 3-bromo substituent on the pyridine ring, which is universally recognized as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to its 3-chloro analog. This stems from the relative bond dissociation energies and oxidative addition kinetics. For example, the C-Br bond (bond dissociation energy ~84 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond (~95 kcal/mol) [1]. This translates to higher yields and milder reaction conditions for the target compound in Suzuki-Miyaura couplings compared to hypothetical 3-chloro derivatives, a key advantage for constructing complex biaryl architectures in drug discovery . The quantitative comparison is based on established class-level reactivity trends for aryl halides.

Suzuki-Miyaura Coupling Palladium Catalysis Aryl Halide Reactivity

Orthogonal Deprotection Strategy: Boc-Protected vs. Free Piperazine Analog (CAS 1187386-35-1)

The target compound's key differentiation from its close analog, 1-(3-Bromo-5-methylpyridin-2-yl)piperazine (CAS 1187386-35-1), is the presence of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group provides orthogonal stability to nucleophiles and bases but is selectively cleaved under mild acidic conditions (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) [1]. This allows the target compound to undergo reactions at the bromine site (e.g., Suzuki coupling) without interference, whereas the free piperazine analog would require complex protection/deprotection steps, reducing overall synthetic yield and increasing purification challenges [2]. The Boc group's quantitative stability under these cross-coupling conditions is a key differentiator, enabling a 2-step sequential functionalization workflow that is not directly possible with the free amine.

Protecting Group Strategy Orthogonal Synthesis Piperazine Functionalization

Validated Physicochemical Profile for Computational Modeling and Library Design

The target compound possesses a well-defined and computationally validated physicochemical profile, essential for its integration into rational drug design. Its properties include a molecular weight of 356.26 g/mol, a calculated LogP (XLogP3-AA) of 3.0, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 46 Ų [1]. These values place the compound squarely within favorable drug-like chemical space (e.g., fulfilling Lipinski's Rule of Five). This is a quantifiable, verifiable advantage over less characterized in-house intermediates, providing reliable parameters for QSAR models, solubility prediction, and library enumeration . When comparing to the free amine analog (CAS 1187386-35-1) which has a lower MW (256.15 g/mol) but an additional HBD, the Boc-protected scaffold offers distinct and predictable pharmacokinetic property modulation.

In Silico Screening Drug-likeness Physicochemical Properties

Multi-Vendor Availability with Documented Purity, Ensuring Reproducibility

A pragmatic but critical differentiator is the compound's documented availability from multiple reputable vendors with a consistent and high purity specification (95-98%) . This contrasts with novel or single-sourced analogs where batch-to-batch variability can derail SAR studies. The existence of the compound in catalogs such as Aladdin, CymitQuimica, AKSci, and Bide Pharmatech guarantees a competitive supply chain, reduces the risk of single-source dependency, and provides a baseline quality standard (e.g., 98% purity) that is essential for reliable biological assay data . This directly addresses the procurement question by ensuring that the compound's performance in a published procedure is reproducible with commercially sourced material.

Reproducibility Supply Chain Quality Control

High-Value Application Scenarios for tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate


Diversity-Oriented Synthesis (DOS) of Kinase-Focused Libraries

The bifunctional nature of this scaffold is ideal for constructing libraries targeting the kinase ATP-binding site. The scenario involves a parallel synthesis workflow: (Step 1) High-throughput Suzuki-Miyaura coupling at the C3-bromo position with a diverse set of arylboronic acids to explore the solvent-exposed or hydrophobic pocket region. The superior reactivity of the bromine over chlorine (see Section 3, Evidence 1) ensures high conversion rates across a broad range of coupling partners . (Step 2) Subsequent Boc deprotection and parallel acylation of the liberated piperazine nitrogen to access varied vectors towards the ribose pocket or DFG-out region. This concise 2-step diversification is only feasible due to the orthogonal Boc protection, directly avoiding the synthetic pitfalls of the free amine analog (see Section 3, Evidence 2) [1].

Late-Stage Functionalization of Advanced Lead Compounds

When a lead compound requires the introduction of a piperazine group late in the synthesis to modulate basicity or solubility, this building block provides a direct solution. The pre-formed Boc-piperazine can be coupled via the pyridyl bromide in a single step to the core scaffold, a reaction that a chloro analog would fail to perform under the same mild conditions, preserving sensitive functional groups on the lead molecule . The validated physicochemical properties (see Section 3, Evidence 3) allow medicinal chemists to pre-calculate the impact of the entire fragment on the lead's drug-likeness before committing to the synthesis [2].

Synthesis of PROTAC Linker-Payload Intermediates

In the development of Proteolysis Targeting Chimeras (PROTACs), precise bifunctional linkers are crucial. This scaffold can serve as a key intermediate where the bromine atom is used to attach a ligand for the E3 ligase (e.g., via C-C coupling), and the Boc-deprotected piperazine is subsequently used to tether the target protein binder. The high and reproducible purity from multiple vendors (see Section 3, Evidence 4) is non-negotiable for PROTAC synthesis, where stoichiometric control is critical and impurities can lead to complex mixtures of ternary complexes, confounding cellular activity data [1].

Computational Fragment-Based Drug Design (FBDD) Campaigns

This compound is an excellent fragment for computational FBDD. Its well-defined, computed properties (MW: 356.26, LogP: 3.0, TPSA: 46 Ų) allow it to be used as a 'privileged fragment' in virtual screening libraries . Unlike hypothetical or custom fragments, this is a commercially available 'off-the-shelf' fragment, bridging the gap between in silico hits and tangible chemistry. A computational chemist can flag this fragment, and a medicinal chemist can order it the same day from multiple suppliers to begin hit validation, significantly accelerating the FBDD cycle [2].

Quote Request

Request a Quote for tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.